
4-(Butan-2-yl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(sec-Butyl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that are widely used in various industrial and agricultural applications. This particular compound is known for its unique structural features, which include a sec-butyl group, a chlorine atom, and an ethylamine group attached to a triazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butyl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Introduction of the sec-Butyl Group: The sec-butyl group is introduced via a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the triazine ring in the presence of a Lewis acid catalyst.
Ethylamine Substitution: The final step involves the substitution of one of the chlorine atoms with an ethylamine group, which is carried out under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(sec-Butyl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles, such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted triazines depending on the nucleophile used.
Oxidation and Reduction: Altered triazine derivatives with different oxidation states.
Hydrolysis: Breakdown products of the triazine ring, including amines and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4-(sec-Butyl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4-(sec-Butyl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atrazine: Another triazine herbicide with similar structural features but different substituents.
Simazine: A triazine compound used as a herbicide, similar in structure but with different functional groups.
Cyanuric Chloride: A triazine derivative used as an intermediate in the synthesis of various chemicals.
Uniqueness
4-(sec-Butyl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its sec-butyl group, chlorine atom, and ethylamine group make it versatile for various applications, distinguishing it from other triazine compounds.
Eigenschaften
CAS-Nummer |
62733-75-9 |
|---|---|
Molekularformel |
C9H15ClN4 |
Molekulargewicht |
214.69 g/mol |
IUPAC-Name |
4-butan-2-yl-6-chloro-N-ethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H15ClN4/c1-4-6(3)7-12-8(10)14-9(13-7)11-5-2/h6H,4-5H2,1-3H3,(H,11,12,13,14) |
InChI-Schlüssel |
KQACAKCGANIHGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=NC(=NC(=N1)Cl)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


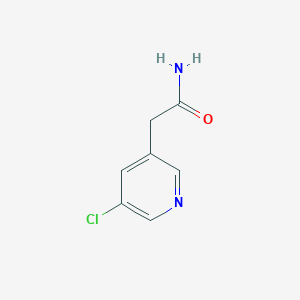
![Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13136415.png)

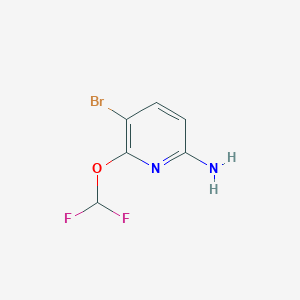
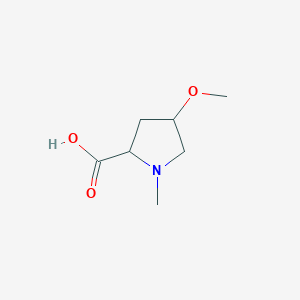

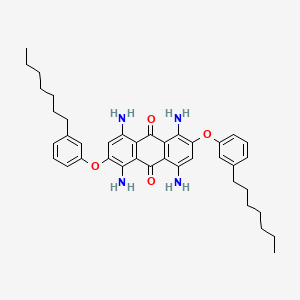
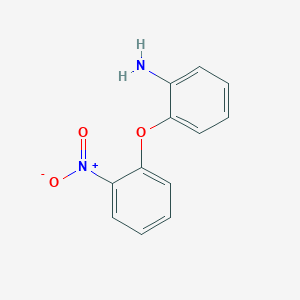
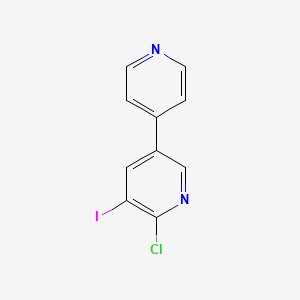
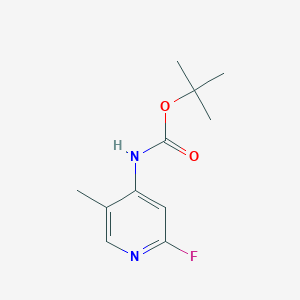
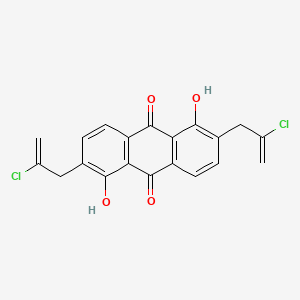
![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)
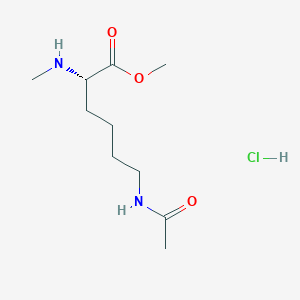
![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)
